molecular formula C15H11N3O6S B5222024 methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate

methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate

Cat. No. B5222024
M. Wt: 361.3 g/mol
InChI Key: GDFJFQZBSMNWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate is a chemical compound that has been studied extensively in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been found to inhibit the activity of certain proteins that are involved in inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate has been found to have various biochemical and physiological effects. For example, it has been found to reduce the expression of certain genes that are involved in cancer cell growth. It has also been found to reduce the production of certain inflammatory cytokines in animal models. Additionally, it has been found to inhibit the growth of certain bacteria by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate in lab experiments is that it has been found to have low toxicity in animal models. This makes it a potentially safe compound to use in further studies. However, one of the limitations of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to administer to animals or cells.

Future Directions

There are several future directions for the study of methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another direction is to investigate its potential as an anti-inflammatory agent in human clinical trials. Additionally, further studies could be conducted to investigate its potential as an anti-bacterial agent, particularly against antibiotic-resistant bacteria. Finally, future studies could investigate the mechanism of action of this compound in more detail, which could lead to the development of more potent and specific drugs.

Synthesis Methods

Methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The second step involves the reaction of 2-chlorobenzoic acid with sodium nitrite and hydrochloric acid to form 2-nitrobenzoic acid. The third step involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form methyl 2-nitrobenzoate. The final step involves the reaction of methyl 2-nitrobenzoate with 6-nitro-1,1-dioxido-1,2-benzisothiazole-3-amine to form methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate.

Scientific Research Applications

Methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate has been found to have potential applications in various scientific research areas. For example, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models. Additionally, it has been studied as a potential anti-bacterial agent due to its ability to inhibit the growth of certain bacteria.

properties

IUPAC Name

methyl 2-[(6-nitro-1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O6S/c1-24-15(19)10-4-2-3-5-12(10)16-14-11-7-6-9(18(20)21)8-13(11)25(22,23)17-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFJFQZBSMNWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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